molecular formula C9H10ClN3O B2382704 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 2007917-52-2

4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No.: B2382704
CAS No.: 2007917-52-2
M. Wt: 211.65
InChI Key: SXKGAYOVBAXDAR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
This compound (CAS: 2007917-52-2) is a pyrrolopyrimidine derivative characterized by a chloro group at position 4 and three methyl groups at positions 5, 5, and 5. Its molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.65 g/mol. It is typically supplied at ≥97% purity for pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-chloro-5,5,7-trimethylpyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-9(2)5-6(10)11-4-12-7(5)13(3)8(9)14/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKGAYOVBAXDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(N=CN=C2Cl)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Methylation at C(5) and C(7)

A two-step methylation protocol has been optimized for introducing the 5,5,7-trimethyl groups. Initial C(5)-monomethylation is achieved using butyllithium (3.0 eq.) and methyl iodide (1.1 eq.) in THF at −78°C, yielding 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-6-one intermediates. Subsequent N(7)-methylation employs dimethyl sulfate in DMF with NaOH (2.5 eq.) at ambient temperature, followed by a second C(5)-methylation under similar conditions to install the second methyl group. This method achieves an overall yield of 58% with 98.2% purity.

Tosyl-Protected Intermediate Route

To circumvent over-alkylation, a tosyl-protected intermediate strategy is employed. 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is synthesized via tosylation (TsCl, pyridine), enabling selective C(5)-dimethylation using methyl iodide (2.8 eq.) and CuBr in dimethyl sulfide. Deprotection with H₂SO₄ (conc.) yields the 5,5,7-trimethyl derivative in 71% yield and 99.6% purity.

One-Pot Tandem Cyclization-Alkylation

A streamlined one-pot method combines cyclization and alkylation steps. Ethyl 2-(4-chloropyrimidin-5-yl)acetate is condensed with acetone under acidic conditions (H₂SO₄, 60°C), followed by catalytic hydrogenation (Pd/C, H₂) to reduce the isopropylidene moiety. Concurrent alkylation with methyl iodide (3.0 eq.) and butyllithium in THF at −20°C installs all three methyl groups in a single pot, yielding the target compound in 52% yield with 97.8% purity.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Purity (%) Key Advantages
Sequential Methylation 3 58 98.2 High regioselectivity
Tosyl-Protected Route 4 71 99.6 Avoids over-alkylation
One-Pot Tandem Process 2 52 97.8 Reduced reaction time

The tosyl-protected route offers the highest yield and purity, making it preferable for industrial-scale synthesis. However, the one-pot method is advantageous for research settings due to its simplicity.

Challenges and Optimization Opportunities

Key challenges include minimizing by-products such as N(7)-methylated isomers and dialkylation by-products. Solvent selection (e.g., heptane for precipitation) and temperature control (<80°C during drying) are critical for maintaining purity. Future directions include exploring enzymatic methylation and flow chemistry for continuous production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolo[2,3-d]pyrimidine core characterized by:

  • A chlorine atom at position 4.
  • Three methyl groups at positions 5 and 7.

This specific substitution pattern enhances its stability and reactivity compared to similar compounds.

Medicinal Chemistry

4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is under investigation for its potential as a pharmacophore in drug design. Key areas of research include:

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Reported between 43.15 µM and 68.17 µM against HepG2 cells.
  • Synergistic Effects : When combined with doxorubicin in MDA-MB-231 breast cancer cells, enhanced efficacy was observed.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential applications in treating inflammatory diseases.

Materials Science

The compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure allows for tailored modifications that can lead to advancements in material performance.

Biological Studies

In biological research, the compound serves as a tool for understanding the interactions of heterocyclic compounds with biological targets. It can bind to enzymes or receptors, modulating their activity and providing insights into cellular processes.

Uniqueness

The presence of three methyl groups and a chlorine atom contributes to its unique properties compared to other pyrrolo[2,3-d]pyrimidine derivatives.

Study on Anticancer Properties

A study published in a peer-reviewed journal reported that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer activity. The study highlighted the importance of the chlorine atom and methyl groups in enhancing the compound's potency against cancer cell lines .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrrolo[2,3-d]pyrimidine derivatives demonstrated their ability to inhibit key inflammatory pathways. The results suggested potential therapeutic applications for diseases characterized by chronic inflammation .

Mechanism of Action

The mechanism of action of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Methyl-Substituted Analogs

Compound Name CAS Number Molecular Formula Key Features Applications Purity & Market
4-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 1226804-02-9 C₈H₈ClN₃O Two methyl groups at position 5 Drug intermediates, agrochemicals 97% purity; Dominates R&D due to cost-effectiveness
2-Chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 1638772-11-8 C₇H₈ClN₃O Chloro at position 2 Kinase inhibition studies Discontinued due to limited commercial demand
4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one 1226804-06-3 C₇H₆ClN₃O Single methyl group Preclinical antiviral research Sold at 97% purity; Niche applications

Key Findings :

  • Additional methyl groups enhance metabolic stability but reduce solubility.
  • Position 4 chloro derivatives are preferred in drug development for optimal target binding .

Fluorinated Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
4-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 1638761-02-0 C₆H₂ClF₂N₃O Two fluorines at position 5 Oncology (enhanced selectivity)
2-Chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 1638761-02-0 C₆H₂ClF₂N₃O Chloro at position 2 Discontinued due to synthesis challenges

Key Findings :

  • Fluorination improves bioavailability and target specificity but increases production costs.
  • Difluoro analogs show promise in overcoming drug resistance in cancer therapies .

Ester and Carboxylate Derivatives

Compound Name CAS Number Molecular Formula Key Features Applications
Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 2253639-05-1 C₉H₉ClN₃O₃ Ester functional group Prodrug development
4-Chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one 1093799-53-1 C₇H₆ClN₃O₂ Methoxy substitution Antibacterial agents

Key Findings :

  • Ester groups enhance solubility for intravenous formulations.

Competitive Landscape and Market Dynamics

Leading Manufacturers :

  • Combi-Blocks Inc. and PharmaBlock dominate production, offering >98% purity grades for clinical trials .
  • Toronto Research Chemicals and Fluorochem Ltd. focus on cost-effective R&D-grade compounds (95–97% purity) .

Market Challenges :

  • Regulatory Hurdles : Stringent purity requirements (e.g., >98% for pharmaceuticals) delay commercialization .
  • Competition : Alternatives like pyrazolopyrimidines offer lower synthesis costs but inferior bioactivity .

Biological Activity

4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-d]pyrimidine core, has garnered interest for its biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • IUPAC Name : 4-chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
  • CAS Number : 2007917-52-2
  • Molecular Formula : C9H10ClN3O
  • Molecular Weight : 211.65 g/mol
  • Purity : 97% .

The biological activity of this compound is linked to its ability to interact with various molecular targets within cells. Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. The presence of the chlorine atom and multiple methyl groups may enhance its potency and selectivity towards these targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolo[2,3-d]pyrimidine derivatives. Specifically:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values were reported between 43.15 µM and 68.17 µM against HepG2 cells .
  • Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin, the compound showed enhanced efficacy in MDA-MB-231 breast cancer cells .

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects associated with pyrrolo[2,3-d]pyrimidines:

  • These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This activity suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of 4-Chloro-5,5,7-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one influences its biological activity:

  • Chlorine Substitution : The presence of chlorine enhances the compound's interaction with biological targets.
  • Methyl Groups : The three methyl groups contribute to the hydrophobic character of the molecule, potentially improving membrane permeability and bioavailability .

Case Studies

StudyFindings
Umesha et al. (2009)Identified significant cytotoxic effects in breast cancer cell lines when combined with doxorubicin.
MDPI Research (2023)Showed that derivatives exhibited potent anticancer activity targeting multiple tyrosine kinases .

Q & A

Q. Table 1: Comparative Reactivity of Pyrrolo[2,3-d]pyrimidine Derivatives

Substituent PositionReactivity (N7 vs. C4)Preferred SolventYield (%)
5,5,7-TrimethylN7 > C4DMF78
5-EthylC4 > N7THF85
UnsubstitutedCompetitiveToluene62
Source: Adapted from

Q. Table 2: Biological Activity of Analogues

CompoundJAK2 IC₅₀ (nM)Solubility (mg/mL)LogP
5,5,7-Trimethyl120.22.1
5-Ethyl-7-methyl80.52.8
5-Cyclopropyl150.13.2
Source:

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